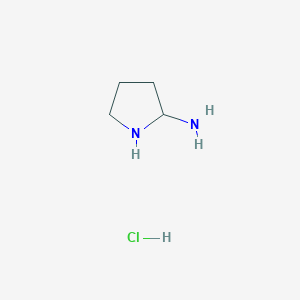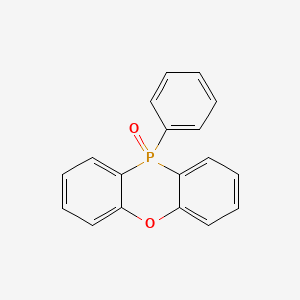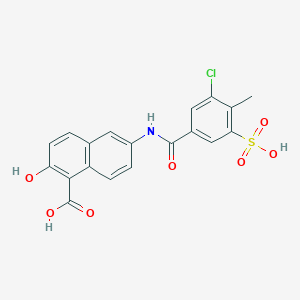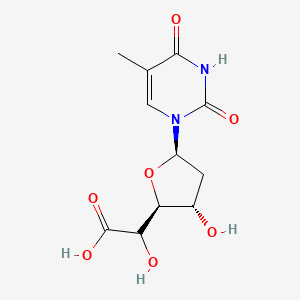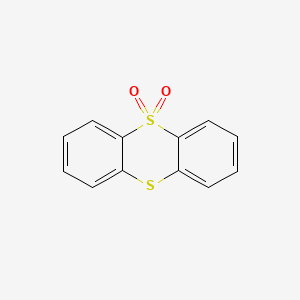
Thianthrene, 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thianthrene, 5,5-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. This compound is notable for its ease of oxidation and unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thianthrene, 5,5-dioxide can be synthesized through various methods. One common approach involves the oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing efficient oxidizing agents and controlled reaction conditions to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: Thianthrene, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to thianthrene under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as zinc or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Thianthrene.
Substitution: Substituted thianthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Thianthrene, 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism of action of thianthrene, 5,5-dioxide involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Thianthrene: The parent compound, which lacks the dioxide functionality.
Phenoxathiin: Another sulfur-containing heterocyclic compound with similar structural features.
Dibenzothiophene: A related compound with a different sulfur arrangement.
Uniqueness: Thianthrene, 5,5-dioxide is unique due to its specific oxidation state and structural properties. Its ability to undergo various redox reactions and participate in diverse chemical processes sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
2362-53-0 |
|---|---|
Molekularformel |
C12H8O2S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
thianthrene 5,5-dioxide |
InChI |
InChI=1S/C12H8O2S2/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H |
InChI-Schlüssel |
YAOMBFIYBNUKHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


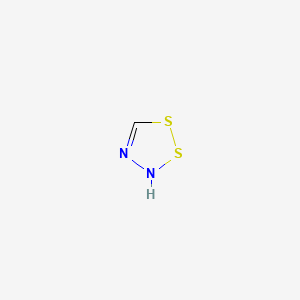
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

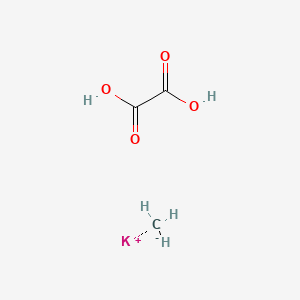

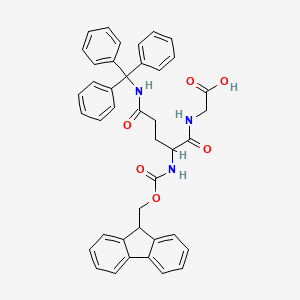
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
